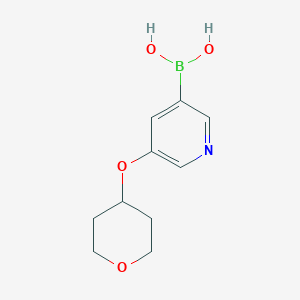

(5-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)boronic acid

Beschreibung

(5-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)boronic acid is a boronic acid derivative featuring a pyridine ring substituted at the 3-position with a boronic acid group and at the 5-position with a tetrahydro-2H-pyran-4-yloxy moiety. This compound is of significant interest in medicinal chemistry and organic synthesis due to its utility in Suzuki-Miyaura cross-coupling reactions, which are pivotal for constructing biaryl structures in drug discovery . Its tetrahydropyranyloxy group enhances solubility and modulates steric and electronic properties, making it a versatile building block for targeted molecular design.

However, its structural analogs remain actively researched, particularly in the development of kinase inhibitors and other therapeutic agents .

Eigenschaften

IUPAC Name |

[5-(oxan-4-yloxy)pyridin-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BNO4/c13-11(14)8-5-10(7-12-6-8)16-9-1-3-15-4-2-9/h5-7,9,13-14H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPIQAYCWHTUVJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1)OC2CCOCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60726092 | |

| Record name | {5-[(Oxan-4-yl)oxy]pyridin-3-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60726092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1103862-08-3 | |

| Record name | {5-[(Oxan-4-yl)oxy]pyridin-3-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60726092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

The synthesis of (5-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is catalyzed by palladium and involves the coupling of an aryl or heteroaryl boronic acid with an aryl or vinyl halide . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.

Analyse Chemischer Reaktionen

(5-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.

Reduction: Reduction reactions can convert it into corresponding amines or alkanes.

Substitution: It can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups. Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

(5-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)boronic acid has several scientific research applications:

Chemistry: It is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Industry: It is used in the production of various organic compounds and materials.

Wirkmechanismus

The mechanism of action of (5-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)boronic acid primarily involves its role as a reagent in Suzuki-Miyaura coupling reactions. In these reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . This process is facilitated by the mild and functional group-tolerant conditions of the reaction.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Boronic Acid Compounds

Substituent Position and Electronic Effects

The position of the substituent on the pyridine ring critically influences reactivity and binding affinity. For example:

- (6-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)boronic acid (Catalog No. 100084) differs only in the substituent position (6- vs. 5-pyridinyloxy), leading to distinct electronic profiles.

- {5-[(Propan-2-yl)oxy]pyridin-3-yl}boronic acid (used in and ) replaces the tetrahydropyranyl group with an isopropoxy substituent. This modification increases lipophilicity (clogP ~2.1 vs. ~1.5 for the tetrahydropyranyl analog), which may enhance membrane permeability but reduce aqueous solubility .

Table 1: Key Structural and Physicochemical Comparisons

| Compound Name | Molecular Formula | Molecular Weight | Substituent Position | Key Properties |

|---|---|---|---|---|

| (5-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)boronic acid | C₁₀H₁₄BNO₄ | 223.04 | 5-position | Moderate solubility, steric bulk |

| (6-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)boronic acid | C₁₀H₁₄BNO₄ | 223.04 | 6-position | Higher reactivity in coupling |

| {5-[(Propan-2-yl)oxy]pyridin-3-yl}boronic acid | C₈H₁₂BNO₃ | 181.00 | 5-position | High lipophilicity, lower solubility |

Research Findings and Limitations

Recent studies highlight the compound’s role in optimizing kinase inhibitors but note challenges in commercial availability . Computational analyses suggest that minor structural tweaks, such as altering the oxygen linker to a sulfur atom or adjusting the pyran ring size, could further enhance binding affinity and solubility .

Biologische Aktivität

(5-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)boronic acid, with CAS No. 1103862-08-3, is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure includes a pyridine ring and a tetrahydro-2H-pyran moiety, which may contribute to its pharmacological properties.

Inhibition of ALK5

Recent studies have highlighted the compound's potential as an inhibitor of the Activin-like Kinase 5 (ALK5), which is implicated in various fibrotic diseases and cancers. A related series of compounds demonstrated significant inhibition of ALK5 autophosphorylation, with IC50 values as low as 25 nM, indicating potent biological activity against this target . The inhibition of ALK5 is crucial for controlling tumor growth and fibrosis, making this compound a candidate for further investigation in therapeutic applications.

Antitumor Efficacy

In vivo studies have shown that compounds similar to (5-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)boronic acid can induce tumor growth inhibition in xenograft models without significant toxicity. For instance, administration of related compounds at doses such as 30 mg/kg resulted in notable antitumor effects . This suggests that the compound could be explored for its potential use in cancer therapy.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of boronic acid derivatives:

- Study on ALK5 Inhibition : A series of tetrahydro-pyran derivatives were synthesized and tested for their ability to inhibit ALK5. The most potent compound showed an IC50 of 25 nM against ALK5 autophosphorylation and displayed favorable pharmacokinetic profiles .

- Antitumor Activity : In a study involving CT26 xenograft models, compounds structurally related to (5-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)boronic acid exhibited significant tumor growth inhibition, supporting their potential as therapeutic agents against cancers driven by TGF-beta signaling pathways .

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.